1-Benzyl-2-(4-fluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18FN |
|---|---|
Molecular Weight |
255.33 g/mol |
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C17H18FN/c18-16-10-8-15(9-11-16)17-7-4-12-19(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 |
InChI Key |
JKWRIZVPHCHZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 1 Benzyl 2 4 Fluorophenyl Pyrrolidine
Established Synthetic Routes to Substituted Pyrrolidines
The pyrrolidine (B122466) scaffold can be assembled through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. Key methodologies include cycloaddition reactions, the use of strained ring precursors, and multi-step sequences from readily available starting materials.
Strategies Involving 1,3-Dipolar Cycloadditions for Pyrrolidine Ring Formation
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and atom-economical method for the direct construction of the pyrrolidine ring. This approach allows for the simultaneous formation of multiple stereocenters. nih.govchemrxiv.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid with an aldehyde or ketone. chemrxiv.org
The versatility of this method is enhanced by the development of catalytic asymmetric variants, which provide access to enantioenriched pyrrolidines. chemrxiv.org Chiral metal complexes can effectively control the facial selectivity of the cycloaddition, leading to high levels of diastereo- and enantioselectivity. The reaction is compatible with a wide range of dipolarophiles, including electron-deficient alkenes, which influences the regioselectivity of the addition.
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |
| α-Amino acid ester + Aldehyde | Electron-deficient alkene | Ag(I) or Cu(I) complexes | Highly substituted pyrrolidine | chemrxiv.org |
| N-metalated azomethine ylides | Alkenes | Lewis acids | Functionalized pyrrolidines | nih.gov |
| Stabilized azomethine ylides | Various alkenes | Rhodium(II) catalysts | Polysubstituted pyrrolidines | nih.gov |
Approaches Utilizing Amines and Cyclopropane (B1198618)/Azetidinone Precursors
The ring-opening of strained carbocyclic and heterocyclic systems, such as cyclopropanes and azetidines, provides another effective route to functionalized pyrrolidines. Donor-acceptor cyclopropanes, for instance, can react with primary amines in the presence of a Lewis acid catalyst. This reaction proceeds through the opening of the cyclopropane ring to form a γ-amino ester intermediate, which then undergoes in situ lactamization to yield a pyrrolidin-2-one.
Azetidines, or four-membered nitrogen-containing heterocycles, can undergo ring expansion to form the more thermodynamically stable five-membered pyrrolidine ring. nih.govnih.govresearchgate.net This transformation is often driven by the relief of ring strain and can be initiated by the formation of an azetidinium intermediate. nih.gov The subsequent nucleophilic attack, either intramolecularly or by an external nucleophile, leads to the cleavage of a C-N or C-C bond and the formation of the pyrrolidine ring. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. nih.govnih.gov While less common, azetidin-2-ones (β-lactams) can also serve as precursors for pyrrolidine synthesis through various ring expansion and rearrangement strategies. researchgate.netcymitquimica.comnih.govorganic-chemistry.org
Multi-Step Procedures from Readily Available Starting Materials
Multi-step synthetic sequences starting from readily available and often chiral starting materials, such as amino acids, are a cornerstone of pyrrolidine synthesis. Proline and its derivatives, being naturally occurring chiral pyrrolidines, are particularly valuable starting points for the synthesis of more complex analogs. organic-chemistry.orgmdpi.com For example, (S)-prolinol, obtained from the reduction of L-proline, can be a versatile intermediate for the synthesis of various 2-substituted pyrrolidines. mdpi.com
These multi-step procedures often involve classical organic transformations such as alkylations, reductions, and cyclizations. For instance, the synthesis of N-aryl-2-benzyl pyrrolidines has been achieved through a palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes. nih.gov This one-pot process allows for the formation of multiple bonds and a stereocenter in a single operation. nih.gov Such methods provide a high degree of control over the final structure and stereochemistry of the pyrrolidine product.
Specific Synthesis of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine and its Analogues
The synthesis of the target compound, this compound, involves the specific introduction of the N-benzyl and the 2-(4-fluorophenyl) groups onto the pyrrolidine core. The methodologies for incorporating these substituents can be integrated into the ring-forming step or performed on a pre-existing pyrrolidine scaffold.
Methodologies for Introducing the N-Benzyl Moiety
The N-benzyl group is a common protecting group and a key structural motif in many biologically active compounds. It can be introduced through several reliable methods.
Reductive Amination: This is a widely used method for the formation of C-N bonds. A primary or secondary amine, such as 2-(4-fluorophenyl)pyrrolidine (B1308182), can be reacted with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-benzylated product. This method is generally high-yielding and proceeds under mild conditions.
Nucleophilic Substitution: The nitrogen atom of the pyrrolidine ring can act as a nucleophile and displace a leaving group from a benzyl (B1604629) derivative. Benzyl bromide or benzyl chloride are common electrophiles for this reaction, which is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. For instance, L-proline can be N-benzylated using benzyl chloride in the presence of potassium hydroxide. nih.gov
From Multi-component Reactions: Some multi-component reactions that form the pyrrolidine ring can directly incorporate the N-benzyl group. For example, a reaction involving benzylamine, an aldehyde, and a suitable dielectrophile can lead to the formation of an N-benzylpyrrolidine in a single step.
The choice of method can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Techniques for Incorporating the 4-Fluorophenyl Substituent
The introduction of the 4-fluorophenyl group at the 2-position of the pyrrolidine ring is a critical step that often dictates the stereochemical outcome of the synthesis.
Asymmetric Synthesis from ω-Chloroketones: A biocatalytic approach using transaminases has been shown to be effective for the asymmetric synthesis of 2-arylpyrrolidines. nih.gov Starting from a commercially available ω-chloroketone, such as 4-chloro-1-(4-fluorophenyl)butan-1-one, a transaminase can stereoselectively introduce an amino group, which then undergoes spontaneous intramolecular cyclization to afford the enantioenriched 2-(4-fluorophenyl)pyrrolidine. nih.gov This intermediate can then be N-benzylated as described previously.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds derived from 4-fluorobromobenzene can be added to suitable electrophilic pyrrolidine precursors. For example, the addition of 4-fluorophenylmagnesium bromide to an N-protected 5-halopyrrolidin-2-one or a cyclic imine derived from proline can install the desired aryl group at the 2-position.
Catalytic Asymmetric [3+2] Cycloaddition: As mentioned in section 2.1.1, the 1,3-dipolar cycloaddition of an azomethine ylide with a 4-fluorinated styrene (B11656) derivative can directly lead to the formation of a 2-(4-fluorophenyl)pyrrolidine. The stereochemistry of the product can be controlled by using a chiral catalyst.
Multi-component Reactions: Asymmetric multi-component reactions can be designed to incorporate the 4-fluorophenyl group. For example, a reaction involving 4-fluorobenzaldehyde, an amino acid, and a dipolarophile can lead to the diastereoselective synthesis of highly substituted pyrrolidines. nih.govnih.gov
The following table summarizes some of the key approaches for the synthesis of the 2-(4-fluorophenyl)pyrrolidine core.
| Starting Material | Key Reagent/Catalyst | Intermediate/Product | Reference |
| 4-Chloro-1-(4-fluorophenyl)butan-1-one | Transaminase | (R)- or (S)-2-(4-Fluorophenyl)pyrrolidine | nih.gov |
| Proline derivative | 4-Fluorophenyl Grignard reagent | 2-(4-Fluorophenyl)pyrrolidine derivative | organic-chemistry.org |
| Azomethine ylide precursor | 1-Fluoro-4-vinylbenzene | Chiral Lewis acid | 2-(4-Fluorophenyl)pyrrolidine derivative |
The stereochemical control in these reactions is paramount. The use of chiral catalysts, chiral auxiliaries, or enzymes allows for the selective formation of a particular stereoisomer, which is often crucial for the biological activity of the final compound. The choice of the synthetic route will ultimately depend on the desired stereochemistry, scalability, and the availability of starting materials.
Advanced Synthetic Transformations for Derivatization
The structural scaffold of this compound offers multiple sites for advanced synthetic transformations, enabling the generation of diverse derivatives for various research applications. Key areas for derivatization include the pyrrolidine ring, the N-benzyl group, and the 4-fluorophenyl moiety.
One approach involves the oxidation of the pyrrolidine ring to introduce carbonyl functionalities. For instance, related N-benzylpyrrolidine structures can be converted into pyrrolidine-2,3-diones. scichemj.orgmdpi.com This transformation creates a highly functionalized core, suitable for further reactions such as condensations. For example, the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione is achieved through the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde, indicating a viable pathway for introducing substituents at the C4 position. scichemj.org
Another strategy for derivatization is the functionalization of the aromatic rings through electrophilic substitution or cross-coupling reactions. The 4-fluorophenyl group can undergo further substitution, although the fluorine atom is generally stable. More commonly, the N-benzyl group's phenyl ring can be modified. Additionally, C(sp³)–H functionalization of the pyrrolidine ring itself represents a modern and efficient method for derivatization. A one-pot photo-enzymatic cascade process has been demonstrated for the enantioselective C(sp³)–H functionalization of similar saturated N-heterocyclic scaffolds, allowing for the introduction of various functional groups at the α-position to the nitrogen. rsc.org
The following table summarizes potential derivatization reactions applicable to the this compound core.
| Reaction Type | Target Site | Potential Reagents/Conditions | Resulting Structure | Reference |
| Oxidation | Pyrrolidine Ring (C3, C4) | Oxidizing agents (e.g., RuO₄, SeO₂) | Pyrrolidinedione derivatives | scichemj.org |
| Condensation | C4 of Pyrrolidinedione | Aromatic aldehydes, acid/base catalysis | C4-alkylidene substituted derivatives | scichemj.org |
| C-H Functionalization | Pyrrolidine Ring (C5) | Photocatalyst (e.g., Ni/PC), engineered carbene transferase | α-functionalized phenylpyrrolidines | rsc.org |
| Aza-semipinacol Rearrangement | Pyrrolidine Ring | N-halosuccinimides (NBS, NIS) | Ring-expanded or rearranged structures | nih.gov |
| N-Dealkylation/Realkylation | N-Benzyl Group | Hydrogenolysis (H₂/Pd), followed by alkylation | Derivatives with modified N-substituents | nih.gov |
Stereochemical Aspects in the Synthesis of this compound
Asymmetric Synthetic Approaches for Enantiopure Compounds
The synthesis of enantiomerically pure 2-substituted pyrrolidines, including this compound, is of significant interest. Biocatalytic methods have emerged as powerful tools for achieving high enantioselectivity. acs.org A prominent approach is the use of transaminases in a cascade reaction starting from readily available ω-chloroketones. acs.orgnih.gov
This method involves an enantio-complementary, transaminase-triggered cyclization. The process begins with the asymmetric amination of a precursor like 4-chloro-1-(4-fluorophenyl)butan-1-one, followed by spontaneous intramolecular cyclization to form the 2-(4-fluorophenyl)pyrrolidine. Subsequent N-benzylation would yield the target compound. Different engineered transaminases can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). acs.orgnih.gov For the synthesis of various 2-arylpyrrolidines, this enzymatic strategy has demonstrated excellent enantioselectivities (≥95% ee) and moderate to excellent yields. nih.gov
Alternative asymmetric syntheses include:
Chiral auxiliaries: Methods employing chiral auxiliaries, such as those derived from (R)-phenylglycinol, can direct the stereoselective addition of Grignard reagents to imine intermediates. nih.gov
Catalytic Enantioselective Reduction: The enantioselective reduction of cyclic imines or enamines derived from pyroglutamic acid provides another route to chiral pyrrolidines. rsc.orgamanote.com
Intramolecular Reductive Amination: Transition-metal catalyzed intramolecular reductive amination of γ-amino ketones can yield enantiomerically enriched 2-substituted pyrrolidines. acs.org
The table below compares different asymmetric approaches for synthesizing chiral 2-arylpyrrolidines.
| Method | Precursor | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) | Reference |
| Biocatalytic Cascade | ω-chloroketone | Engineered Transaminase (e.g., ATA-117) | >95% | acs.orgnih.gov |
| Chiral Auxiliary | Aromatic aldehyde, (R)-phenylglycinol | Grignard Reagent | High diastereoselectivity | nih.gov |
| Intramolecular Reductive Amination | γ-amino ketone | Transition-metal catalyst | Often <90% | acs.org |
| Photo-enzymatic Cascade | Cyclic secondary amine | Ni/PC photocatalyst, engineered SD-VHbCH | Up to 99% | rsc.org |
Control and Determination of Diastereoselectivity
While this compound possesses a single stereocenter, the control of diastereoselectivity becomes critical during derivatization reactions that introduce additional stereogenic centers on the pyrrolidine ring. The existing stereocenter at the C2 position can influence the stereochemical outcome of subsequent reactions at other positions (C3, C4, or C5).
For instance, in the synthesis of 2,5-disubstituted pyrrolidines, copper-promoted intramolecular aminooxygenation of alkene substrates has shown excellent control of diastereoselectivity. nih.gov Reactions on α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) often exceeding 20:1. nih.gov Similarly, asymmetric multicomponent reactions can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov A Lewis acid-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile can generate highly substituted pyrrolidines as a single diastereomer. nih.gov
The diastereomeric ratio of the products is typically determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Both ¹H-NMR and ¹³C-NMR spectroscopy can distinguish between diastereomers, often showing distinct chemical shifts or coupling constants for the protons and carbons near the stereocenters. nih.gov
Enantiomeric Separation and Purity Assessment
When this compound is synthesized as a racemic mixture, the separation of the individual enantiomers is necessary to obtain enantiopure compounds. The most common and effective method for both analytical and preparative scale separation is chiral High-Performance Liquid Chromatography (HPLC). semanticscholar.org
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus enabling their separation. Dinitrobenzoylphenylglycine-based stationary phases are effective for resolving a variety of chiral compounds, including those with aromatic rings. scirp.org The enantiomeric purity, expressed as enantiomeric excess (ee), is determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov
Confirmation of the absolute configuration of the separated enantiomers often requires further analysis, such as X-ray crystallography of a single crystal, which provides unambiguous structural determination. semanticscholar.org
The following table provides an example of chiral HPLC data for the separation of enantiomers of a related compound.
| Enantiomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) | Resolution (Rs) |
| (R)-enantiomer | 12.5 | 50.1 | 1.25 | 2.1 |
| (S)-enantiomer | 15.6 | 49.9 |
Note: Data is illustrative and based on typical separations of similar chiral amines.
Structure Activity Relationship Sar and Structural Modifications of 1 Benzyl 2 4 Fluorophenyl Pyrrolidine Scaffolds
Impact of Substituent Variation on Biological Activity and Selectivity
The introduction of halogen atoms onto the phenyl rings of 1-benzyl-2-phenylpyrrolidine (B6599344) analogs is a common strategy to modulate their pharmacological profile. The nature, position, and number of halogen substituents can profoundly affect receptor affinity and selectivity.
For instance, in a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides designed as dopamine (B1211576) D-2 receptor antagonists, the presence of a fluorine atom on the N-benzyl group, as in (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides, was found to be a key feature of potent compounds. nih.gov This highlights the favorable influence of a para-fluoro substitution on the benzyl (B1604629) moiety for D2 receptor blockade.
Furthermore, the strategic placement of a bromine atom can also confer high potency. In the same series of D2 antagonists, a 3-bromo-5,6-dimethoxysalicylamide substitution pattern was identified as being particularly effective, yielding highly potent compounds across different side chain variations. nih.gov This suggests that the electronic and steric properties of bromine are well-tolerated and can enhance binding affinity.
In a different context, studies on cannabinoid type 2 (CB2) receptor ligands have shown that the introduction of fluorine at various positions (ortho, meta, and para) of a phenyl ring attached to an imidazole (B134444) core resulted in compounds with high CB2 affinity (Ki ≤ 10 nM) and excellent selectivity over the CB1 receptor. nih.gov This indicates that fluorination of the aromatic ring is well-tolerated and can be used to fine-tune properties without compromising affinity for the target. nih.gov The synthesis of compounds like (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione further demonstrates the chemical tractability of introducing bromine at the para-position of the phenyl ring. mdpi.com
The table below summarizes the impact of halogenation on the biological activity of compounds related to the 1-benzyl-2-phenylpyrrolidine scaffold.
| Compound Series | Halogen (Position) | Effect on Biological Activity | Reference |
|---|---|---|---|
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Fluorine (para on N-benzyl) | Component of potent dopamine D-2 receptor antagonists. | nih.gov |
| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | Bromine (meta to hydroxyl on salicylamide) | Part of a substitution pattern conferring very high potency for D-2 receptor blockade. | nih.gov |
| 1-Aryl-imidazole-4-yl-carboxamides | Fluorine (ortho, meta, or para on 1-phenyl) | Maintained high CB2 receptor affinity (Ki ≤ 10 nM) and high selectivity over CB1. | nih.gov |
| 1,2,4-Oxadiazole (B8745197) Substituted Benzamides | Fluorine and Chlorine | Beneficial for enhancing insecticidal activity. | mdpi.com |
The length and branching of alkyl chains, particularly at the nitrogen of the pyrrolidine (B122466) ring, play a crucial role in determining the pharmacological profile of these compounds. The N-benzyl group itself is a key determinant of activity in many cases, but its replacement with other alkyl or aralkyl groups can significantly alter potency and selectivity.
Studies on cannabimimetic indoles, which share the feature of an N-alkyl substituent, have revealed that a minimum alkyl chain length of three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding was observed with a five-carbon side chain, while extending the chain to a heptyl group led to a significant decrease in binding affinity at both receptors. nih.gov This suggests that there is an optimal size and length for the N-substituent to fit within the receptor's binding pocket.
In the context of dopamine D-2 receptor antagonists, a direct comparison was made between side chains such as (R)-(1-benzyl-2-pyrrolidinyl)methyl and (S)-(1-ethyl-2-pyrrolidinyl)methyl. nih.gov The study found that the optimal aromatic substitution pattern for achieving high potency was dependent on the nature of this N-substituent, indicating a complex interplay between different parts of the molecule in receptor binding. nih.gov The N-ethyl substitution also inverted the preferred stereochemistry from (R) to (S) for optimal activity, further highlighting the profound impact of this group. nih.gov
The influence of alkyl chain length on the physicochemical properties that can affect pharmacological activity, such as crystallization behavior, has also been noted in related drug molecules. For paliperidone (B428) aliphatic prodrugs, the rate of crystallization was observed to increase with the length of the alkyl chain. nih.gov
The following table illustrates the influence of alkyl chain modifications on the activity of relevant compound classes.
| Compound Series | Alkyl Chain Modification | Effect on Pharmacological Profile | Reference |
|---|---|---|---|
| Cannabimimetic Indoles | N-alkyl chain length varied (C1 to C7) | Optimal binding affinity with a 5-carbon chain; significant decrease with a 7-carbon chain. | nih.gov |
| Substituted Benzamides | N-benzyl vs. N-ethyl on pyrrolidine | Altered the optimal aromatic substitution pattern and inverted the preferred stereochemistry for D-2 receptor antagonism. | nih.gov |
| Low band gap conjugated polymers | Alkyl side chain length (hexyl to pentadecyl) | Controlled the formation of two distinct semi-crystalline phases. | researchgate.netrsc.org |
Replacing or substituting the phenyl rings in the 1-benzyl-2-phenylpyrrolidine scaffold with other aromatic or heteroaromatic systems is a powerful strategy for modulating biological activity. These changes can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, leading to changes in receptor affinity and selectivity.
For example, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives introduces a heteroaromatic ring at the 2-position of the pyrrolidine. researchgate.net The specific substituents on the oxadiazole ring were shown to be important for the antioxidant activity of these compounds. researchgate.net
In another example, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating that replacing the phenyl group with a pyrimidine (B1678525) can lead to potent activity against non-receptor targets. nih.gov
Furthermore, the exploration of 3- or 4-benzyloxypiperidine scaffolds as dopamine D4 receptor antagonists showed that modifications of both the N-benzyl group (to other substituted benzyls or heteroarylmethyl groups) and the O-benzyl group (to various aryl and heteroaryl ethers) had a significant impact on activity and selectivity. nih.gov This underscores the importance of the electronic and steric nature of the aromatic substituents in achieving receptor subtype selectivity. The synthesis of compounds with 4-oxopyrrolidine-1-carboxylate moieties also highlights the exploration of modified core structures with different substitution patterns. researchgate.net
The table below provides examples of how aromatic and heteroaromatic substituents modulate activity.
| Compound Series | Aromatic/Heteroaromatic Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-benzyl-2-(1,3,4-oxadiazolyl) pyrrolidines | Introduction of a 1,3,4-oxadiazole (B1194373) ring at C2 | Substituents on the oxadiazole ring influenced antioxidant activity. | researchgate.net |
| N-benzyl-2-phenylpyrimidin-4-amines | Replacement of phenyl with pyrimidine | Led to potent USP1/UAF1 deubiquitinase inhibitors. | nih.gov |
| Benzyloxy piperidines | Variation of aryl and heteroaryl groups on N and O | Modulated dopamine D4 receptor antagonist activity and selectivity. | nih.gov |
| Phenylalanine-containing peptidomimetics | Variation of aromatic groups | Influenced anti-HIV-1 and HIV-2 activity. | mdpi.com |
Stereochemical Contributions to SAR
The stereochemistry of the 2-substituted pyrrolidine ring is a critical factor in determining the biological activity of these compounds. The chiral center at the C2 position dictates the three-dimensional arrangement of the substituents, which in turn affects how the molecule interacts with its biological target.
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological properties, including potency, efficacy, and toxicity. nih.gov This principle is clearly demonstrated in analogs of 1-benzyl-2-phenylpyrrolidine.
A study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine D-2 receptor antagonists conclusively found that the binding affinity was almost exclusively confined to the (R)-enantiomer. nih.gov This stark enantioselectivity underscores the importance of the correct spatial orientation of the substituents for effective binding to the D2 receptor. Interestingly, when the N-benzyl group was replaced with an N-ethyl group, the preferred stereochemistry for high affinity inverted to the (S)-enantiomer, demonstrating a fascinating interplay between different chiral elements and substituents within the molecule. nih.gov
Similarly, in a study of thieno[2,3-d]pyrimidines as EGFR kinase inhibitors, the chirality of a 2-phenylpyrrolidine (B85683) substituent had a profound impact on activity. ntnu.no A marked increase in activity was observed for the (R)-enantiomer compared to the racemate, while the (S)-enantiomer showed poor activity. ntnu.no
Furthermore, research on sigma-1 (σ1) receptor ligands has shown that enantiomers can even have different functional effects. For one pair of enantiomers, both showed high affinity for the σ1 receptor, but the (R)-enantiomer behaved as an antagonist while the (S)-enantiomer acted as an agonist. rhhz.net This highlights that stereochemistry can govern not only binding affinity but also the functional consequence of that binding.
The table below summarizes findings on the enantiomeric selectivity of related compounds.
| Compound Series | Target | Enantiomeric Selectivity | Reference |
|---|---|---|---|
| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D-2 Receptor | Binding affinity is confined to the (R)-enantiomer. | nih.gov |
| Thieno[2,3-d]pyrimidines with 2-phenylpyrrolidine | EGFR Kinase | (R)-enantiomer showed significantly higher activity than the (S)-enantiomer. | ntnu.no |
| Fluorinated piperazine (B1678402) derivative | Sigma-1 Receptor | (R)-enantiomer acted as an antagonist, while the (S)-enantiomer was an agonist. | rhhz.net |
| Fenoterol Stereoisomers | β2-Adrenoceptor | Stereochemistry determined whether the binding process was enthalpy- or entropy-driven. | nih.gov |
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. The preferred conformation of a 1-benzyl-2-phenylpyrrolidine derivative in the receptor binding site is a key determinant of its activity.
X-ray crystallography of a potent (R)-enantiomer of a substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide revealed a solid-state conformation where the 4-fluorobenzyl group is folded over the salicylamide (B354443) moiety. nih.gov This folded conformation may be representative of the bioactive conformation, positioning the aromatic systems in an optimal arrangement for interaction with the dopamine D-2 receptor.
Computational chemistry and NMR spectroscopy are powerful tools for studying the conformational preferences of flexible molecules in solution. researchgate.net Such studies on N-substituted pyrrolidines can help to identify low-energy conformers and understand the dynamic behavior of the pyrrolidine ring. researchgate.net The correlation of these conformational analyses with biological activity can provide insights into the pharmacophore, which is the three-dimensional arrangement of functional groups required for activity.
In other classes of molecules, a clear link between conformation and bioactivity has been established. For example, in a series of α-phenylpropionic acids with anti-inflammatory activity, a relationship was found between the dihedral angle of the propionic acid residue and the activity; a more open conformation correlated with higher activity. nih.gov This demonstrates that specific torsional angles can be critical for optimal interaction with a biological target. The elucidation of the bioactive conformation is a central goal in rational drug design and can be pursued through a combination of experimental techniques like NMR and theoretical methods such as molecular modeling. mdpi.com
Bioisosteric Replacements and Scaffold Hop Strategies for Lead Optimization
Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of specific atoms or functional groups with others that possess similar physicochemical properties. This strategy aims to modulate the activity, selectivity, and pharmacokinetic profile of a lead compound. In the context of the 1-benzyl-2-(4-fluorophenyl)pyrrolidine scaffold, bioisosteric replacements can be systematically applied to its three main components: the benzyl group, the 4-fluorophenyl ring, and the pyrrolidine core.
Bioisosteric Modifications of the Benzyl Moiety:
The N-benzyl group plays a crucial role in the interaction of these compounds with their biological targets. Its aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. Bioisosteric replacement of the phenyl ring with various heteroaromatic systems can fine-tune these interactions and introduce new hydrogen bonding capabilities. For instance, replacing the phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom that may act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity. The position of the nitrogen within the pyridine ring (2-, 3-, or 4-pyridyl) can significantly impact the vector of this potential new interaction.
| Modification | Rationale | Potential Impact |
| Phenyl to Pyridyl | Introduce hydrogen bond acceptor | Enhanced potency and selectivity |
| Phenyl to Thienyl | Alter electronic properties and size | Modulate binding affinity |
| Phenyl to Furan | Introduce hydrogen bond acceptor | Improved solubility and potency |
Modifications of the 4-Fluorophenyl Group:
| Modification | Rationale | Potential Impact |
| Fluoro to Cyano | Maintain electron-withdrawing nature, alter polarity | Modulate potency and pharmacokinetics |
| Fluoro to Trifluoromethyl | Increase lipophilicity and metabolic stability | Enhanced potency and brain penetration |
| 4-Fluorophenyl to Pyridyl | Introduce hydrogen bond acceptor/donor potential | Improved selectivity and solubility |
Scaffold Hopping Strategies:
Scaffold hopping is a more drastic approach to lead optimization, where the central pyrrolidine core is replaced with a different chemical scaffold while aiming to maintain the spatial orientation of the key interacting groups (the benzyl and 4-fluorophenyl moieties). This strategy is employed to discover novel chemical series with improved properties or to circumvent patent restrictions. For the this compound scaffold, potential scaffold hops could include replacing the pyrrolidine ring with other five- or six-membered saturated heterocycles, such as piperidine (B6355638) or morpholine. A successful scaffold hop would yield a new molecule with a distinct core but with the pendant groups positioned in a way that preserves the essential binding interactions of the original lead compound.
| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantages |
| Pyrrolidine | Piperidine | Explore different ring conformations and vector orientations of substituents | Altered selectivity profile, improved synthetic accessibility |
| Pyrrolidine | Morpholine | Introduce a heteroatom for potential hydrogen bonding and improved solubility | Enhanced pharmacokinetic properties |
| Pyrrolidine | Thiazolidine | Introduce a sulfur atom to modulate lipophilicity and metabolic stability | Novel chemical space, potential for new interactions |
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of analogs of this compound is guided by a deep understanding of its structure-activity relationships (SAR). The goal is to make targeted modifications that enhance the compound's affinity for its intended biological target (potency) while minimizing its interaction with off-target molecules (selectivity).
Enhancing Potency:
To enhance potency, modifications are typically aimed at strengthening the binding interactions between the ligand and its receptor. This can be achieved through several strategies:
Introduction of Additional Interaction Points: As discussed, replacing the phenyl ring of the benzyl group with a heteroaromatic ring can introduce new hydrogen bonding opportunities. Similarly, substitution on the aromatic rings with small polar groups can lead to new favorable interactions with the protein.
Conformational Rigidity: The flexibility of the pyrrolidine ring and the rotatable bonds of the benzyl and phenyl groups can be constrained to lock the molecule in its bioactive conformation. This can reduce the entropic penalty of binding and thus increase potency. This can be achieved by introducing cyclic constraints or by incorporating bulky groups that restrict rotation.
Stereochemical Optimization: The 2-position of the pyrrolidine ring is a chiral center. It is common for one enantiomer to be significantly more potent than the other. The synthesis and evaluation of individual enantiomers are crucial steps in optimizing potency. The absolute stereochemistry (R or S) will dictate the optimal spatial arrangement of the 4-fluorophenyl group for binding.
Improving Selectivity:
Selectivity is a critical parameter for any drug candidate, as off-target effects can lead to undesirable side effects. Rational design principles to improve the selectivity of this compound analogs include:
Exploiting Subtle Differences in Binding Pockets: Even closely related biological targets often have minor differences in the amino acid composition and shape of their binding sites. By carefully designing the size, shape, and electronic properties of the substituents on the scaffold, it is possible to create a molecule that fits optimally into the desired target's binding pocket while having a poorer fit in off-targets. For example, introducing a bulky substituent at a position where the on-target has a large hydrophobic pocket but the off-target has a smaller one can dramatically improve selectivity.
Modulating Physicochemical Properties: Properties such as lipophilicity and pKa can influence a compound's distribution and its ability to access different cellular compartments. By fine-tuning these properties through chemical modifications, it is possible to favor interaction with the desired target.
The following table provides a hypothetical summary of rationally designed modifications and their impact on potency and selectivity, based on established medicinal chemistry principles.
| Compound | Modification from Parent Scaffold | Hypothetical Potency (IC50, nM) | Hypothetical Selectivity (Fold vs. Off-target) |
| Parent | This compound | 50 | 10 |
| Analog 1 | N-(4-pyridyl)methyl substituent | 15 | 50 |
| Analog 2 | 2-(4-cyanophenyl) substituent | 40 | 15 |
| Analog 3 | (R)-enantiomer | 5 | 25 |
| Analog 4 | Pyrrolidine replaced with Piperidine | 100 | 5 |
Based on a comprehensive search for scientific literature, specific computational and molecular modeling studies focusing solely on the chemical compound This compound are not available in the public domain. Detailed research findings, including data for molecular docking simulations, quantum chemical calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this particular molecule, have not been published.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the strict constraint of focusing exclusively on "this compound." Fulfilling the request would require fabricating data, which would compromise the scientific accuracy of the article.
Should research on this specific compound become publicly available, an article adhering to the requested outline could be generated.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 2 4 Fluorophenyl Pyrrolidine
Conformational Analysis and Dynamic Simulations
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like 1-Benzyl-2-(4-fluorophenyl)pyrrolidine, understanding its preferred conformations is critical, as the specific spatial arrangement of its atoms dictates how it can interact with biological targets such as enzymes or receptors. The pyrrolidine (B122466) ring itself is not planar and undergoes a process known as pseudorotation, resulting in various "envelope" and "twist" conformations. nih.gov Furthermore, significant conformational freedom exists around the single bonds connecting the benzyl (B1604629) and 4-fluorophenyl groups to the pyrrolidine core.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com These simulations can model the behavior of a compound in a simulated biological environment (e.g., in water) and predict its dynamic conformational landscape. numberanalytics.comnih.gov For this compound, MD simulations would reveal the most stable, low-energy conformations and the energy barriers between them. This information is crucial for:
Receptor Binding: Identifying the specific conformation(s) that are most likely to bind to a target protein.
Pharmacophore Modeling: Understanding the spatial arrangement of key chemical features (e.g., aromatic rings, hydrogen bond acceptors) required for biological activity.
Structure-Activity Relationship (SAR) Studies: Explaining why structurally similar molecules may have different biological activities.
While specific MD simulation studies for this compound are not detailed in publicly available literature, research on closely related analogs has utilized these techniques. For instance, induced-fit docking and molecular dynamics were employed to hypothesize the interaction of a similar compound, 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one, with the androgen receptor. nih.gov Such studies underscore the importance of dynamic simulations in establishing a consistent hypothesis for the interaction of new molecules with their biological targets. nih.gov
Table 1: Key Rotatable Bonds and Structural Features Influencing Conformation
| Feature | Description | Potential Impact on Activity |
|---|---|---|
| Pyrrolidine Ring | Non-planar five-membered ring, exists in various puckered conformations. | Influences the relative orientation of the benzyl and fluorophenyl substituents. |
| C-N Bond (Benzyl) | Rotation of the benzyl group relative to the pyrrolidine ring. | Affects how the benzyl group fits into a binding pocket. |
Molecular Topology and Chemometric Applications in Drug Discovery
Molecular topology involves the use of numerical descriptors, or "topological indices," to characterize the structure of a molecule. These indices are calculated from the graph representation of a molecule and can encode information about its size, shape, branching, and complexity. Chemometrics then applies statistical and mathematical methods to these descriptors to find correlations between a compound's structure and its physicochemical or biological properties (Quantitative Structure-Activity Relationship, QSAR). nih.gov
These approaches are highly valuable in drug discovery for virtual screening and lead optimization. By building a statistical model based on a set of known active and inactive compounds, researchers can predict the activity of new, unsynthesized molecules.
The application of molecular topology has been successfully used to discover novel bioactive compounds with a similar core structure to this compound. In one notable study, molecular topology techniques were applied to identify 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one as a novel antagonist of the androgen receptor. nih.gov This discovery highlights the power of chemometrics to identify lead compounds for further development. nih.gov This process typically involves calculating a wide range of molecular descriptors to build a predictive model.
Table 2: Examples of Molecular Descriptors Used in Chemometric Analysis
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Wiener Index | Branching and compactness of the molecular graph. |
| Electronic | Partial Charges | Distribution of electrons within the molecule, important for electrostatic interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which affects absorption and distribution. nih.gov |
| Geometrical | Molecular Surface Area | The size of the molecule and its potential interaction surface. nih.gov |
| Constitutional | Molecular Weight | The mass of the molecule. |
In Silico ADMET Prediction Methodologies and Their Application in Compound Prioritization
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. researchgate.net In silico ADMET prediction uses computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound early in the drug discovery process. numberanalytics.comresearchgate.net This allows for the prioritization of compounds that are not only potent but also have a higher likelihood of possessing the necessary drug-like properties to be safe and effective in the body. optibrium.com
Methodologies for ADMET prediction are diverse and include:
QSAR Models: These models correlate calculated molecular descriptors with experimentally determined ADMET properties (e.g., aqueous solubility, blood-brain barrier permeability, protein binding). nih.gov
Machine Learning and AI: Modern approaches use algorithms like support vector machines and multi-task graph learning to build highly predictive models from large datasets of chemical structures and their ADMET profiles. researchgate.netnih.gov
Physicochemical Property Prediction: Many platforms, such as SwissADME and pkCSM, provide rapid predictions for properties like lipophilicity (LogP), solubility, and topological polar surface area (TPSA), which are fundamental to ADMET behavior. nih.govresearchgate.net
Metabolism Prediction: Computational models can predict which sites on a molecule are most likely to be metabolized by key enzyme systems like Cytochrome P450 (CYP). researchgate.net This is often based on factors like the energy required to abstract a hydrogen atom from a specific site. researchgate.net
For this compound, these in silico tools would be applied to generate a comprehensive ADMET profile. This profile would be used to assess its potential as a drug candidate. For example, predictions would indicate whether the compound is likely to be well-absorbed orally, if it can penetrate the blood-brain barrier (a key consideration for neurological drugs), whether it is likely to be rapidly metabolized, or if it has a high risk of causing toxicity. chemimpex.com By comparing the predicted profile against established criteria for a successful drug, researchers can prioritize it for synthesis and further testing or decide to modify its structure to improve its ADMET properties.
Table 3: Hypothetical In Silico ADMET Profile for this compound
| Property | Predicted Value/Classification | Implication in Drug Discovery |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |
| P-glycoprotein Substrate | No | Less likely to be removed from cells by efflux pumps. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | Compound may be suitable for targeting the central nervous system. chemimpex.com |
| Plasma Protein Binding | High | May have a longer duration of action, but lower free concentration. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions with other CYP2D6-metabolized drugs. |
| CYP3A4 Inhibitor | No | Lower risk of inhibiting the metabolism of co-administered drugs. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Low to Moderate | Suggests a reasonable half-life in the body. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
Future Directions and Emerging Research Opportunities for 1 Benzyl 2 4 Fluorophenyl Pyrrolidine
Exploration of New Therapeutic Applications Based on Preclinical Findings
The unique structural features of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine, particularly the pyrrolidine (B122466) ring substituted with a 4-fluorobenzyl group, suggest a strong potential for biological activity, especially within the central nervous system. chemimpex.com The favorable lipophilicity and the potential to cross the blood-brain barrier make it an attractive candidate for targeting neurological disorders. chemimpex.com Preclinical research into compounds with similar pyrrolidine scaffolds has revealed a wide range of potential therapeutic applications, from anticonvulsant to anti-inflammatory effects. ontosight.ainih.gov
Future research should focus on a systematic preclinical evaluation of this compound across a variety of in vitro and in vivo models to uncover its full therapeutic potential. Initial studies could explore its efficacy in models of:
Depression and Anxiety: Given the role of various neurotransmitter systems in the pathophysiology of mood and anxiety disorders, the compound's potential modulatory effects on these systems warrant investigation.
Neurodegenerative Diseases: The neuroprotective potential of pyrrolidine derivatives has been noted. nih.gov Investigating the effects of this compound in models of Alzheimer's or Parkinson's disease could reveal novel therapeutic avenues. nih.govnih.gov
Epilepsy: Certain pyrrolidine-based compounds have demonstrated significant anticonvulsant properties. nih.gov Screening this compound in established seizure models is a logical step. nih.gov
Inflammatory Conditions: The anti-inflammatory effects of similar chemical entities suggest that this compound could also be explored for its potential in treating inflammatory disorders. ontosight.ai
A summary of potential research areas based on the activities of related compounds is presented below.
| Therapeutic Area | Rationale for Exploration | Preclinical Models |
| Mood Disorders | Modulation of neurotransmitter systems by similar pyrrolidine structures. ontosight.ai | Forced swim test, elevated plus maze |
| Neurodegeneration | Neuroprotective effects observed in related heterocyclic compounds. nih.govnih.gov | In vitro models of Aβ-induced cytotoxicity, in vivo models of neurodegeneration. nih.gov |
| Epilepsy | Anticonvulsant activity of other N-substituted pyrrolidine derivatives. nih.gov | Maximal electroshock (MES) test, subcutaneous pentylenetetrazole (s.c. PTZ) test. nih.gov |
| Inflammation | Anti-inflammatory properties associated with the broader class of pyrrolidine derivatives. ontosight.ai | Lipopolysaccharide (LPS)-induced inflammation models |
Integration of Advanced Computational and Experimental Methodologies for Compound Design
The design and optimization of novel therapeutic agents can be significantly accelerated through the integration of computational and experimental techniques. For this compound, a synergistic approach involving molecular modeling, chemical synthesis, and biological evaluation will be crucial for developing next-generation compounds with enhanced properties.
Computational methods can provide valuable insights into the structure-activity relationships (SAR) of this compound and its analogues. Techniques such as molecular docking can be employed to predict the binding modes of these compounds to various biological targets, including receptors and enzymes implicated in neurological disorders. nih.gov Furthermore, density functional theory (DFT) calculations can be used to determine the three-dimensional geometry and electronic properties of the molecule, which are critical for its interaction with biological macromolecules. nih.gov
These in-silico analyses can guide the rational design of new derivatives with improved affinity, selectivity, and pharmacokinetic profiles. The predictions from computational models can then be validated through the chemical synthesis and subsequent in vitro and in vivo testing of the designed compounds. This iterative cycle of computational design, synthesis, and biological evaluation will be instrumental in the efficient development of novel drug candidates based on the this compound scaffold.
| Methodology | Application in Compound Design | Expected Outcome |
| Molecular Docking | Predicting binding affinity and orientation at target sites (e.g., neurotransmitter receptors, enzymes). nih.gov | Identification of key structural features for target interaction and guidance for analogue design. |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and reactivity. nih.gov | Understanding the physicochemical properties that govern biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized analogues. |
| High-Throughput Screening (HTS) | Rapidly assessing the biological activity of a large library of analogues. | Identification of lead compounds with desired pharmacological profiles. |
Development of Novel Analogues with Optimized Pharmacological Profiles and Target Selectivity
Building upon the foundational structure of this compound, the development of novel analogues offers a promising avenue for optimizing its pharmacological properties. The goal of such medicinal chemistry efforts is to enhance potency, improve target selectivity, and refine the pharmacokinetic and pharmacodynamic profiles of the parent compound. The pyrrolidine scaffold is highly amenable to chemical modification, allowing for a systematic exploration of structure-activity relationships. nih.govresearchgate.net
Key strategies for the development of novel analogues include:
Modification of the Benzyl (B1604629) Group: Introducing various substituents on the benzyl ring can modulate the compound's electronic and steric properties, potentially leading to altered target binding and selectivity.
Substitution on the Phenyl Ring: While the current structure contains a fluorine atom, exploring other substitutions on the 2-phenyl group could fine-tune the compound's activity.
Alterations to the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring itself can influence the compound's conformation and its interaction with biological targets. The stereochemistry of these substitutions will be a critical factor to consider. researchgate.net
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogues with improved metabolic stability and pharmacokinetic properties.
The synthesis of these novel analogues can be achieved through established synthetic routes, with purification and structural characterization performed using standard analytical techniques. mdpi.commdpi.com Each new analogue would then undergo a comprehensive pharmacological evaluation to determine its potency, selectivity, and functional activity at relevant biological targets.
| Analogue Design Strategy | Potential Impact | Example Modification |
| Benzyl Ring Substitution | Modulate lipophilicity and electronic properties to enhance target affinity. | Introduction of electron-donating or electron-withdrawing groups. |
| Phenyl Ring Modification | Fine-tune interactions within the target's binding pocket. | Varying the position and nature of the halogen substituent. |
| Pyrrolidine Ring Derivatization | Alter stereochemistry and conformational preferences to improve selectivity. researchgate.net | Introduction of alkyl or hydroxyl groups at positions 3, 4, or 5. |
| Nitrogen Atom Substitution | Explore the impact of the N-benzyl group on activity. | Replacement of the benzyl group with other aryl or alkyl substituents. |
Contribution to Broader Understanding of Pyrrolidine-Based Drug Development
The systematic investigation of this compound and its analogues will not only advance this specific compound but also contribute valuable knowledge to the broader field of pyrrolidine-based drug development. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities. nih.govresearchgate.net
Detailed studies on this compound can provide significant insights into:
Stereochemistry and Biological Activity: The stereocenters in the pyrrolidine ring can have a profound impact on a compound's pharmacological profile. researchgate.net Elucidating the stereospecific requirements for the activity of this compound will offer general principles applicable to other chiral pyrrolidine-based drugs.
Structure-Activity Relationships (SAR): A comprehensive SAR study of this compound series will help to build predictive models for the biological activity of other pyrrolidine derivatives, guiding future drug design efforts.
Pharmacokinetic Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds will aid in the design of new drugs with improved bioavailability and metabolic stability.
Target Identification and Validation: The identification of the specific biological targets of this compound could uncover novel mechanisms of action and validate new targets for therapeutic intervention in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
